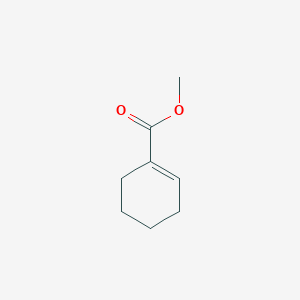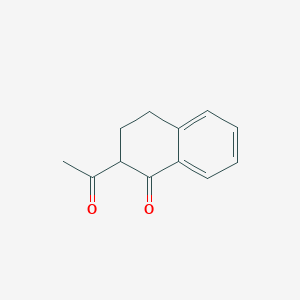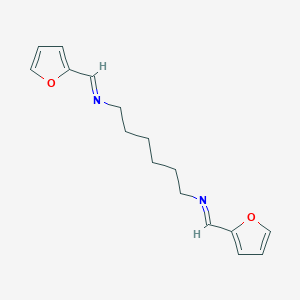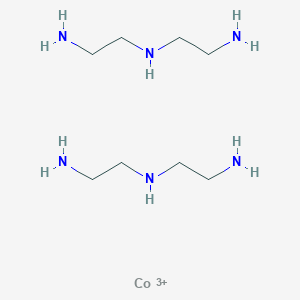
1-环己烯-1-甲酸甲酯
描述
“Methyl 1-cyclohexene-1-carboxylate” is a chemical compound with the formula C8H12O2 . It is also known by other names such as “1-Cyclohexene-1-carboxylic acid, methyl ester” and "methyl cyclohex-1-ene-1-carboxylate" .
Molecular Structure Analysis
The molecular weight of “Methyl 1-cyclohexene-1-carboxylate” is 140.1797 . The IUPAC Standard InChI is InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 .Chemical Reactions Analysis
“Methyl 1-cyclohexene-1-carboxylate” has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of methyl 7,7-dimethyl-9-oxo-1,3,4,4a,6,7,8,9,9b-decahydrodibenzo[b,d]furan-4a-carboxylate .Physical And Chemical Properties Analysis
“Methyl 1-cyclohexene-1-carboxylate” is a clear colorless liquid . It has a density of 1.028 g/mL at 20 °C (lit.) . The boiling point is 190-192 °C . It is insoluble in water .科学研究应用
Organic Synthesis
Methyl 1-cyclohexene-1-carboxylate is utilized in organic synthesis, particularly in diastereoselective synthesis . This process is crucial for creating compounds with specific three-dimensional arrangements, which is vital in the development of pharmaceuticals and complex organic molecules .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for synthesizing various medicinal compounds . Its structure is manipulated to create derivatives that could potentially lead to new drug discoveries .
Material Science
The compound’s role in material science is linked to its reactivity in polymerization reactions. It can be used to create new polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .
Chemical Engineering
Methyl 1-cyclohexene-1-carboxylate is significant in chemical engineering for its use in process optimization . Its properties are analyzed to improve reaction efficiencies and develop sustainable chemical processes .
Biochemistry
In biochemistry, the compound is explored for its interactions with biological molecules. Understanding these interactions can lead to insights into enzyme mechanisms and metabolic pathways .
Environmental Applications
This compound’s environmental applications are being researched, particularly in the context of its biodegradability and potential as a green solvent alternative. Its impact on ecosystems and its breakdown products are areas of active study .
安全和危害
属性
IUPAC Name |
methyl cyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWRCPEMHIZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171580 | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclohexene-1-carboxylate | |
CAS RN |
18448-47-0 | |
| Record name | 1-Cyclohexene-1-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18448-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018448470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Methyl 1-cyclohexene-1-carboxylate be used in the synthesis of natural products?
A: Yes, Methyl 1-cyclohexene-1-carboxylate has proven valuable in the synthesis of complex molecules, including natural products. For instance, researchers successfully employed this compound in a formal total synthesis of trichodiene. [] The synthesis involved a photochemical [2+2] cycloaddition between Methyl 1-cyclohexene-1-carboxylate and 3-methylcyclohex-2-enone, followed by strategic skeletal rearrangements and functional group modifications. [] This demonstrates the potential of Methyl 1-cyclohexene-1-carboxylate as a building block in organic synthesis, particularly for constructing complex ring systems found in natural products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)






![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)




